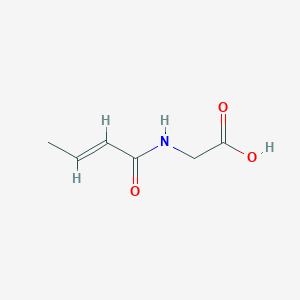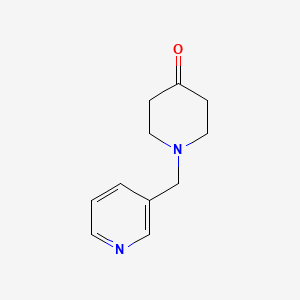
フタロイル-L-アラニン クロリド
説明
Phthaloyl-L-alanine chloride is a chemical compound with the molecular formula C11H8ClNO3. It is derived from phthaloyl chloride, which is an organic compound with the formula C8H4Cl2O2 . Phthaloyl-L-alanine chloride is not intended for human or veterinary use and is used for research purposes only.
Synthesis Analysis
The synthesis of phthaloyl-L-alanine chloride involves the reaction of N-phthaloylglycine (P-GlyH), N-phthaloyl-L-alanine (P-AlaH), and 1,2,4-benzenetricarboxylic 1,2-anhydride (BTCH) with triethylamine . This leads to the formation of the corresponding ammonium salts . The subsequent reaction of these salts with triphenyltin (IV) chloride yields the compounds [NHEt3][SnPh3Cl(P-Gly)], [NHEt3][SnPh3Cl(P-Ala)], and [NHEt3][SnPh3Cl(BTC)], respectively .Molecular Structure Analysis
The molecular structure of phthaloyl-L-alanine chloride is determined by X-ray diffraction studies . The structure is characterized by the presence of a bulky substituent (N-phthaloyl) at the stereogenic center, which promotes high stereoselectivity for kinetic resolution .Chemical Reactions Analysis
The reaction between isophthaloyl chloride and m-phenylenediamine is used to synthesize a substance that later found use in producing Nomex®, a thermally stable and chemically inert fiber . This reaction is a significant example of the chemical reactions involving phthaloyl chloride, a precursor to phthaloyl-L-alanine chloride.科学的研究の応用
フタロイル-L-アラニン クロリドの科学研究における応用に関する包括的な分析を、入手可能な情報に基づいて以下に示します。
イオン化合物の合成
フタロイル誘導体は、トリフェニル錫などのイオン化合物の合成に使用され、材料科学や触媒において様々な用途があります .
抗炎症および免疫調節剤
フタロイルアミノ酸誘導体には、フタロイル-L-アラニンが含まれ、抗炎症および免疫調節剤としての可能性を示しています。 これは、医学研究や創薬開発に関連する可能性があります .
アミノ酸の保護
ペプチド合成において、フタロイル (Pht) は、特定の反応に対する安定性と合成中のラセミ化を防ぐ能力があるため、アミノ酸の N-保護に使用されます .
作用機序
Target of Action
Phthaloyl-L-alanine chloride, a derivative of phthalimide, primarily targets inflammatory and immunomodulatory pathways . The compound’s primary targets include the production of nitric oxide and the cytokines TNF-α and IL-1β in murine cells stimulated with lipopolysaccharide . These targets play a crucial role in the body’s inflammatory response and immune regulation.
Mode of Action
Phthaloyl-L-alanine chloride interacts with its targets by suppressing the production of nitric oxide and inhibiting the production of TNF-α and IL-1β . This interaction results in a reduction of inflammation and modulation of the immune response .
Biochemical Pathways
The compound affects the biochemical pathways involved in inflammation and immune response. Overproduction of free radicals, such as nitric oxide, during inflammation can lead to a wide range of pathological conditions . By suppressing nitric oxide production and inhibiting the production of cytokines TNF-α and IL-1β, phthaloyl-L-alanine chloride can regulate these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of phthaloyl-L-alanine chloride’s action include the suppression of nitric oxide production and the inhibition of TNF-α and IL-1β production . These effects result in anti-inflammatory activity and immune modulation .
生化学分析
Biochemical Properties
Phthaloyl-L-alanine chloride plays a significant role in biochemical reactions, particularly in the inhibition of enzymatic processes. It has been shown to bind to peptidyl molecules, leading to the immobilization of these molecules and inhibition of their reaction mechanisms . This binding can occur through enzymatic inactivation or hydrogen bonding with chloride ions. Notably, phthaloyl-L-alanine chloride interacts with caspases, a family of protease enzymes involved in apoptosis. Molecular modeling studies suggest that phthaloyl-L-alanine chloride may inhibit caspases by binding to the enzyme’s active site .
Cellular Effects
Phthaloyl-L-alanine chloride has been observed to influence various cellular processes. It exhibits anti-inflammatory and immunomodulatory properties by suppressing nitric oxide production in murine cells stimulated with lipopolysaccharide . Additionally, phthaloyl-L-alanine chloride does not exhibit significant cytotoxicity in vitro when tested against tumor cells and spleen cell cultures of BALB/c mice . This compound also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β by macrophages .
Molecular Mechanism
At the molecular level, phthaloyl-L-alanine chloride exerts its effects through specific binding interactions with biomolecules. It inhibits caspases by binding to their active sites, thereby preventing the proteolytic cleavage of target proteins involved in apoptosis . This inhibition can lead to the suppression of apoptotic pathways and modulation of cell death processes. Additionally, phthaloyl-L-alanine chloride’s ability to bind to peptidyl molecules and immobilize them further contributes to its inhibitory effects on enzymatic reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phthaloyl-L-alanine chloride can vary over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that phthaloyl-L-alanine chloride remains stable under specific storage conditions, typically between 10°C and 25°C
Dosage Effects in Animal Models
The effects of phthaloyl-L-alanine chloride can vary with different dosages in animal models. Studies have demonstrated that phthaloyl-L-alanine chloride exhibits anti-inflammatory activity at specific concentrations, with compounds such as phthaloyl-phenylalanine showing significant activity . The threshold effects and potential toxic or adverse effects at high doses need to be carefully evaluated to ensure safe and effective use in research and therapeutic applications.
Metabolic Pathways
Phthaloyl-L-alanine chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biochemical activity. The compound’s role in inhibiting caspases and other proteases highlights its involvement in apoptotic pathways . Additionally, its interactions with nitric oxide synthase and other enzymes involved in inflammatory responses further underscore its significance in modulating metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, phthaloyl-L-alanine chloride is transported and distributed through specific mechanisms. The compound’s interactions with transporters and binding proteins play a crucial role in its localization and accumulation within cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall effects on cellular function and its potential therapeutic applications.
Subcellular Localization
Phthaloyl-L-alanine chloride’s subcellular localization is a key factor influencing its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its interactions with biomolecules and its overall efficacy in modulating cellular processes.
特性
IUPAC Name |
(2S)-2-(1,3-dioxoisoindol-2-yl)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-6(9(12)14)13-10(15)7-4-2-3-5-8(7)11(13)16/h2-6H,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLYPXOSHYZOPT-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



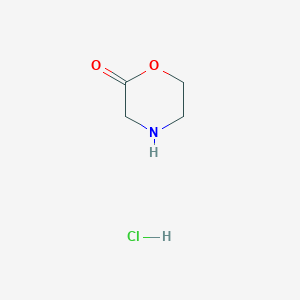
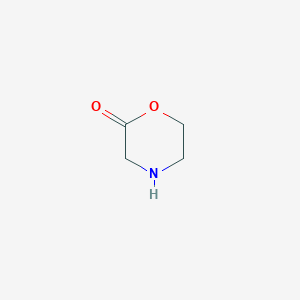

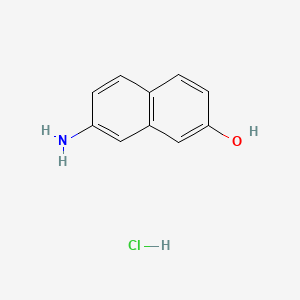
![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1368148.png)
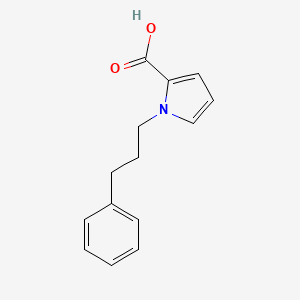
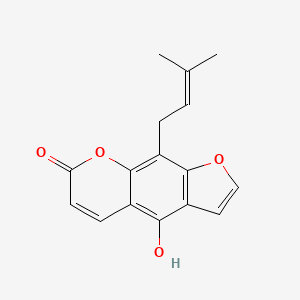

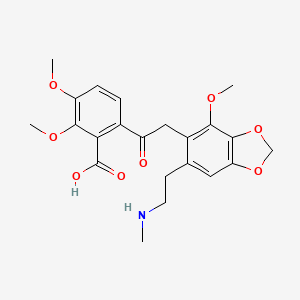
![(2E)-4-{2-[(4-tert-butylphenoxy)acetyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B1368159.png)
![(E)-4-[2-[4-(cyclohexanecarbonylamino)benzoyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1368160.png)
![N-[2-(p-Cinnamylamino)ethyl]-5-isoquinolone Sulfonamide](/img/structure/B1368161.png)
